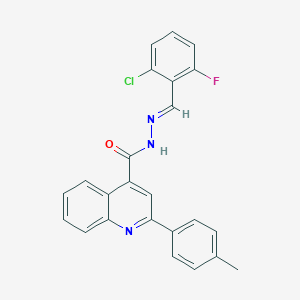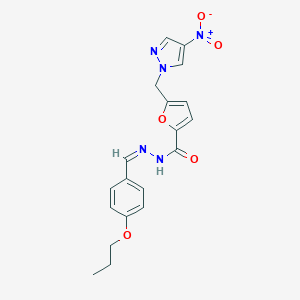
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N'-(4-propoxybenzylidene)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrazole ring, a furan ring, and a hydrazide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Hydrazide Formation: The furan ring is then converted to a hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with 4-propoxybenzaldehyde in the presence of an acid catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of 5-({4-amino-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its functional groups allow for potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the hydrazide linkage might form hydrogen bonds with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methoxybenzylidene)-2-furohydrazide: Similar structure but with a methoxy group instead of a propoxy group.
5-({4-amino-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the propoxy group and the combination of the nitro group with the pyrazole and furan rings make 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide unique. This unique structure may confer specific properties, such as enhanced biological activity or unique electronic properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C19H19N5O5 |
|---|---|
Molekulargewicht |
397.4g/mol |
IUPAC-Name |
5-[(4-nitropyrazol-1-yl)methyl]-N-[(Z)-(4-propoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C19H19N5O5/c1-2-9-28-16-5-3-14(4-6-16)10-20-22-19(25)18-8-7-17(29-18)13-23-12-15(11-21-23)24(26)27/h3-8,10-12H,2,9,13H2,1H3,(H,22,25)/b20-10- |
InChI-Schlüssel |
PYLYPPNSOXKPDO-JMIUGGIZSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


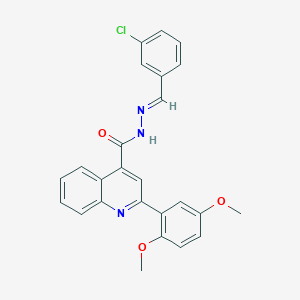
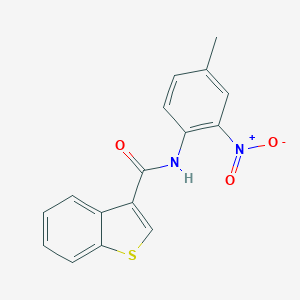
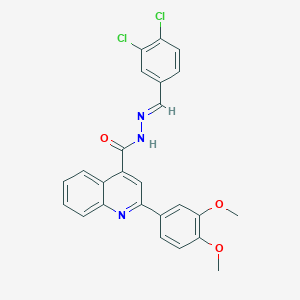
![5-bromo-N-{4-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B445504.png)
![Ethyl 2-[(5-bromo-2-furoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445509.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-tert-butylbenzamide](/img/structure/B445510.png)
![N-(3-chlorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B445511.png)
![N-(4-METHYLPHENYL)-2-{[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445512.png)
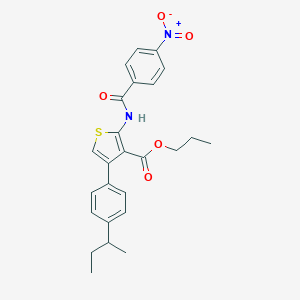
![[3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B445515.png)
![N-[4-(N-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B445518.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B445522.png)
![ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B445523.png)
